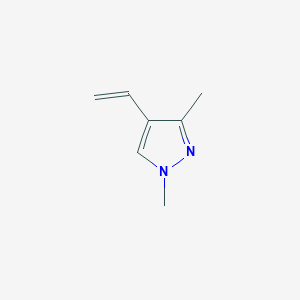
4-ethenyl-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethenyl-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Diketones: This method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives
[3+2] Cycloaddition Reactions: This method involves the cycloaddition of diazo compounds with alkynes or alkenes to form pyrazole rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
4-ethenyl-1,3-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
4-Halogeno-3,5-dimethyl-1H-pyrazole: Contains halogen substituents instead of the ethenyl group, leading to distinct chemical properties and uses.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex pyrazole derivative with additional aromatic rings, used in different research and industrial applications.
Uniqueness
4-ethenyl-1,3-dimethyl-1H-pyrazole is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for unique substitution reactions and the formation of novel derivatives with potential biological and industrial significance.
Eigenschaften
CAS-Nummer |
90124-61-1 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
4-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
LNMCFPSTJULCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



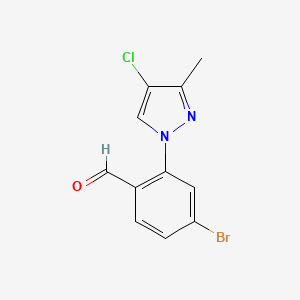


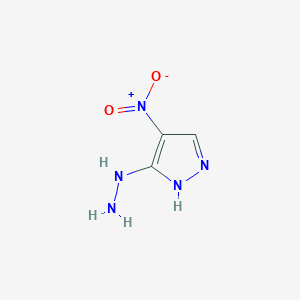
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)


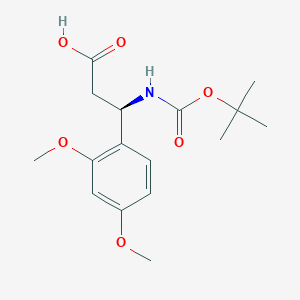
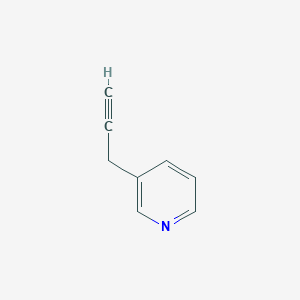
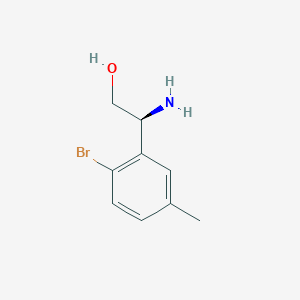


![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
